molecular formula C13H16BrNO B8326930 1-Benzyl-4-bromo-azepan-3-one

1-Benzyl-4-bromo-azepan-3-one

Cat. No.: B8326930
M. Wt: 282.18 g/mol
InChI Key: DKDWYSSSCHORRJ-UHFFFAOYSA-N
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Description

1-Benzyl-4-bromo-azepan-3-one is a nitrogen-containing heterocyclic compound featuring a seven-membered azepane ring with a ketone group at position 3, a bromine substituent at position 4, and a benzyl group at position 1. Its molecular formula is C₁₃H₁₆BrNO (molecular weight: 282.18 g/mol).

Its reactivity is likely influenced by the azepanone scaffold, which balances ring strain and conformational flexibility compared to smaller or larger cyclic ketones .

Properties

Molecular Formula

C13H16BrNO

Molecular Weight

282.18 g/mol

IUPAC Name

1-benzyl-4-bromoazepan-3-one

InChI

InChI=1S/C13H16BrNO/c14-12-7-4-8-15(10-13(12)16)9-11-5-2-1-3-6-11/h1-3,5-6,12H,4,7-10H2

InChI Key

DKDWYSSSCHORRJ-UHFFFAOYSA-N

Canonical SMILES

C1CC(C(=O)CN(C1)CC2=CC=CC=C2)Br

Origin of Product

United States

Comparison with Similar Compounds

Structural Analogues: Ring Size and Substituent Effects

(a) 1-Benzyl-4-bromopiperidin-3-one (C₁₂H₁₄BrNO)
  • Structure: Six-membered piperidinone ring with benzyl (position 1) and bromine (position 4).
  • Key Differences: Ring Size: The piperidinone’s six-membered ring reduces conformational flexibility compared to the azepanone’s seven-membered ring. This may lower steric hindrance in reactions involving the ketone group. Molecular Weight: 268.15 g/mol (vs. 282.18 g/mol for the azepanone), impacting density and solubility.
  • Applications : Used as a synthetic intermediate in medicinal chemistry, particularly for alkaloid derivatives .
(b) 1-(Benzyloxy)-4-bromobenzene (C₁₃H₁₁BrO)
  • Structure : Aromatic benzene ring with benzyloxy (position 1) and bromine (position 4).
  • Key Differences: Scaffold: Lacks a nitrogen atom and ketone group, making it less reactive in nucleophilic additions. Polarity: Reduced polarity due to the absence of a carbonyl group, leading to higher solubility in non-polar solvents.
  • Applications : Intermediate in organic synthesis, particularly for coupling reactions .
(c) Fluazolate (C₁₇H₁₃BrClF₃N₂O₂)
  • Structure : Pyrazole and benzoate esters with bromine and trifluoromethyl substituents.
  • Key Differences: Functional Groups: Contains ester and pyrazole moieties, enabling herbicidal activity. Bromine Position: Bromine at the pyrazole ring (vs. azepanone), altering electronic effects.
  • Applications : Herbicide targeting broadleaf weeds .

Physicochemical and Reactivity Comparison

Parameter 1-Benzyl-4-bromo-azepan-3-one 1-Benzyl-4-bromopiperidin-3-one Fluazolate
Molecular Weight (g/mol) 282.18 268.15 471.65
Ring Size 7-membered (azepane) 6-membered (piperidine) Non-cyclic (ester/pyrazole)
Key Functional Groups Ketone, Br, Benzyl Ketone, Br, Benzyl Ester, Br, CF₃, Pyrazole
Polarity Moderate (ketone) Moderate (ketone) Low (ester/aromatic)
Theoretical Reactivity High (azepanone strain + Br) Moderate (less ring strain) High (electrophilic Br)
  • However, the piperidinone’s smaller ring may facilitate faster reaction kinetics due to lower steric hindrance .

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